REACTION_CXSMILES
|
N1C=CC(C(O)=O)=C1.[CH3:9][C:10]1[C:14]([C:15]([CH3:18])([CH3:17])[CH3:16])=[C:13]([CH3:19])[NH:12][C:11]=1C(OCC)=O.[OH-].[K+].C(O)(=O)C>C(O)C>[CH3:19][C:13]1[NH:12][CH:11]=[C:10]([CH3:9])[C:14]=1[C:15]([CH3:17])([CH3:16])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C=C1)C(=O)O
|
Name
|
ethyl 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(NC(=C1C(C)(C)C)C)C(=O)OCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to bring about the precipitation of crude 3,5-dimethyl-4-tert-butylpyrrole-2-carboxylic acid 4 (W=CH3, X=C(CH3)3, R=CO2H)
|
Type
|
ADDITION
|
Details
|
diluted with ice water (100 ml)
|
Type
|
CUSTOM
|
Details
|
to bring about the precipitation of2,4-dimethyl-3-tert-butylpyrrole 5g as a colorless solid, 1.6 g (79%), mp 70°-71° C. (lit. 69°-71° C.)
|
Type
|
CUSTOM
|
Details
|
after drying in avacuum for 24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC=C(C1C(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |